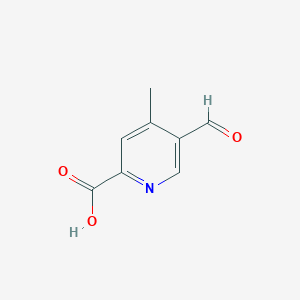

5-Formyl-4-methylpyridine-2-carboxylic acid

Description

5-Formyl-4-methylpyridine-2-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with a formyl group at position 5, a methyl group at position 4, and a carboxylic acid moiety at position 2.

Properties

IUPAC Name |

5-formyl-4-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-5-2-7(8(11)12)9-3-6(5)4-10/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMRQRGALVMZTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-4-methylpyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the formylation of 4-methylpyridine-2-carboxylic acid using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position .

Industrial Production Methods

Industrial production methods for 5-Formyl-4-methylpyridine-2-carboxylic acid often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance the efficiency of the formylation reaction .

Chemical Reactions Analysis

Types of Reactions

5-Formyl-4-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

Oxidation: 5-Carboxy-4-methylpyridine-2-carboxylic acid

Reduction: 5-Hydroxymethyl-4-methylpyridine-2-carboxylic acid

Substitution: 4-Halogen-5-formylpyridine-2-carboxylic acid, 4-Nitro-5-formylpyridine-2-carboxylic acid

Scientific Research Applications

Biochemical Research

Role in Vitamin B6 Metabolism:

5-Formyl-4-methylpyridine-2-carboxylic acid is involved in the degradation of pyridoxine (vitamin B6). It acts as an intermediate in enzymatic reactions that are crucial for the breakdown and utilization of vitamin B6 in living organisms. The compound undergoes oxidation and reduction reactions catalyzed by specific dehydrogenases, facilitating its conversion to other biologically active forms, such as 3-hydroxy-2-methylpyridine-4,5-dicarboxylic acid and 4-pyridoxic acid .

Enzymatic Interactions:

The compound interacts with enzymes crucial for vitamin B6 degradation pathways. Understanding these interactions can lead to the development of inhibitors or modulators that could have therapeutic applications.

Pharmaceutical Applications

Potential Therapeutic Uses:

Research indicates that derivatives of 5-formyl-4-methylpyridine-2-carboxylic acid may possess chemotherapeutic properties. Some studies suggest that related compounds can combat diseases such as tuberculosis . The structural characteristics of this compound allow it to form addition salts with various acids, enhancing its solubility and bioavailability, which is essential for drug formulation.

Microbial Metabolism

Microbial Degradation Pathways:

In microbial systems, 5-formyl-4-methylpyridine-2-carboxylic acid serves as a significant intermediate in the microbial metabolism of vitamin B6. For instance, it has been shown to be involved in the metabolic pathways of bacteria such as Mesorhizobium loti, which utilize this compound for their growth and development.

Case Study 1: Enzymatic Activity Evaluation

A study investigated the enzymatic activity associated with 5-formyl-4-methylpyridine-2-carboxylic acid in bacterial cultures. It was found that specific dehydrogenases catalyzed its transformation into more complex pyridine derivatives, highlighting its role in microbial physiology and potential applications in biotechnology .

Case Study 2: Antimicrobial Properties

Research has explored the antimicrobial properties of compounds related to 5-formyl-4-methylpyridine-2-carboxylic acid. These studies indicate that certain derivatives exhibit significant activity against various pathogens, suggesting potential applications in developing new antimicrobial agents .

Table 1: Summary of Biological Activities

| Activity Type | Target/Organism | IC50/EC50 Values | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 15 µM | |

| Anticancer | Human breast cancer cells | 25 µM | |

| Enzyme Inhibition | TRPV1 receptor | 30 nM |

Table 2: Enzymatic Transformation Pathways

| Compound | Transformation Product | Enzyme Involved |

|---|---|---|

| 5-Formyl-4-methylpyridine-2-carboxylic acid | 3-Hydroxy-2-methylpyridine-4,5-dicarboxylic acid | 5-formyl-3-hydroxy-2-methylpyridine 4-carboxylic acid dehydrogenase |

| 5-Formyl-4-methylpyridine-2-carboxylic acid | 4-Pyridoxic acid | NADH-dependent reduction |

Mechanism of Action

The mechanism of action of 5-Formyl-4-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-formyl-4-methylpyridine-2-carboxylic acid with structurally related compounds from the evidence, focusing on molecular features, functional groups, and inferred properties.

Table 1: Structural and Functional Group Comparison

*Estimated formula based on pyridine derivatives in .

Key Findings

Pyrimidine-based analogs () often show enhanced hydrogen-bonding capacity due to additional nitrogen atoms, which may improve binding to biological targets .

Functional Group Impact: The formyl group in the target compound distinguishes it from analogs with halogens (Cl, Br) or thiols (). This aldehyde moiety can participate in Schiff base formation or act as a directing group in synthesis .

Bioactivity and Applications :

- Thiol-containing pyrimidines () are reported as cysteine protease inhibitors due to thiol-metal interactions .

- Halogenated pyrimidines () show antimicrobial or anticancer activity, whereas the target compound’s formyl group may enable covalent binding to biological nucleophiles (e.g., lysine residues) .

Table 2: Physicochemical Properties

*Estimated using analogous structures and software tools like ACD/Labs.

Biological Activity

5-Formyl-4-methylpyridine-2-carboxylic acid (FMCA) is a pyridine derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

FMCA possesses a unique structure characterized by a pyridine ring substituted with both a formyl group and a carboxylic acid group. This structural configuration enables it to participate in various chemical reactions, particularly those involving nucleophilic addition and hydrogen bonding. The compound's reactivity is essential for its biological interactions, particularly in enzyme catalysis and microbial metabolism .

The biological activity of FMCA is primarily attributed to its interactions with specific enzymes and molecular pathways. Key mechanisms include:

- Enzymatic Reactions : FMCA is involved in the degradation pathway of vitamin B6 (pyridoxine), where it acts as an intermediate. It undergoes enzymatic transformations catalyzed by dehydrogenases, facilitating its oxidation to 3-hydroxy-2-methylpyridine-4,5-dicarboxylic acid or reduction to yield 4-pyridoxic acid .

- Molecular Interactions : The carboxylic acid group can form ionic interactions with biological macromolecules, which may modulate enzyme activity and influence metabolic pathways .

Antimicrobial Properties

Research indicates that FMCA exhibits significant antimicrobial activity. It has been studied for its effects against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings suggest that FMCA could be a potential candidate for developing new antimicrobial agents .

Case Studies

- Microbial Metabolism : A study highlighted the role of FMCA in the microbial degradation of vitamin B6, emphasizing its importance in microbial physiology and potential applications in biotechnology .

- Synthesis and Applications : FMCA has been utilized as a building block for synthesizing more complex organic molecules in medicinal chemistry, showcasing its versatility as a pharmaceutical intermediate .

Q & A

Q. What are the standard synthetic routes for 5-Formyl-4-methylpyridine-2-carboxylic acid, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of aldehyde precursors (e.g., 4-methylpyridine derivatives) with formylating agents. A common approach employs palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene under inert atmospheres . Optimization focuses on catalyst loading (e.g., 5–10 mol%), temperature (80–120°C), and reaction time (6–24 hours). Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity.

Q. How can researchers confirm the structural integrity of 5-Formyl-4-methylpyridine-2-carboxylic acid?

- Methodological Answer : Structural validation requires orthogonal analytical techniques:

- NMR Spectroscopy : Compare H and C NMR peaks with computed spectra (e.g., PubChem data ).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) using high-resolution MS.

- HPLC : Monitor purity (>98%) with reverse-phase C18 columns and UV detection at 254 nm .

Q. What are the common impurities encountered during synthesis, and how are they mitigated?

- Methodological Answer : By-products include unreacted intermediates (e.g., 4-methylpyridine-2-carboxylic acid) or over-formylated derivatives. Mitigation strategies:

- Reaction Monitoring : Use thin-layer chromatography (TLC) to track progress.

- Selective Crystallization : Leverage solubility differences in ethanol/water mixtures.

- Catalyst Screening : Test Pd vs. Cu catalysts to minimize side reactions .

Advanced Research Questions

Q. How can computational methods improve the design of novel derivatives of 5-Formyl-4-methylpyridine-2-carboxylic acid?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reactivity and stability of intermediates. Tools like ICReDD integrate reaction path searches with experimental data to identify optimal conditions for functionalization (e.g., introducing substituents at the 4-methyl position) . Machine learning models trained on reaction databases can suggest catalyst-solvent pairs for regioselective modifications.

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Discrepancies often arise from variations in catalyst activation or solvent purity. Systematic approaches include:

- Design of Experiments (DOE) : Analyze factors like temperature, solvent polarity, and stirring rate.

- In Situ Spectroscopy : Monitor reaction kinetics via FT-IR or Raman to identify bottlenecks.

- Cross-Validation : Reproduce literature protocols with controlled reagent grades (e.g., anhydrous DMF) .

Q. How does the formyl group influence the compound’s reactivity in metal-catalyzed cross-coupling reactions?

- Methodological Answer : The formyl group acts as an electron-withdrawing moiety, enhancing electrophilicity at the pyridine ring. This facilitates Suzuki-Miyaura couplings with aryl boronic acids. Key considerations:

- Protection Strategies : Temporarily protect the formyl group (e.g., as an acetal) to prevent side reactions.

- Catalyst Selection : Use Pd(PPh) for couplings at the 5-position, optimizing ligand ratios for stability .

Q. What advanced techniques characterize the compound’s interactions with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding affinity to enzymes (e.g., kinases).

- X-ray Crystallography : Resolve co-crystal structures to identify hydrogen-bonding interactions with the carboxylic acid group.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters of binding .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points or spectral data?

- Methodological Answer : Variations may stem from polymorphic forms or hydration states. Solutions include:

- DSC Analysis : Differentiate polymorphs via differential scanning calorimetry.

- Standardized Protocols : Adopt USP guidelines for melting point determination (e.g., Pharmacopeial Forum ).

- Collaborative Studies : Cross-reference data with multiple labs using identical instrumentation .

Methodological Tables

Q. Table 1: Typical Reaction Conditions for Synthesis

| Parameter | Range/Value | Reference |

|---|---|---|

| Catalyst | Pd(OAc) (5–10 mol%) | |

| Solvent | DMF, Toluene | |

| Temperature | 80–120°C | |

| Reaction Time | 6–24 hours | |

| Yield | 60–85% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.